molecular formula C11H16N2O2 B7808526 2-amino-N-[(2-methoxyphenyl)methyl]propanamide

2-amino-N-[(2-methoxyphenyl)methyl]propanamide

Cat. No.: B7808526
M. Wt: 208.26 g/mol
InChI Key: PJYXOQINYZFRPR-UHFFFAOYSA-N
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Description

Contextualization within Amide Chemistry and Chiral Organic Compounds

Amide bonds are fundamental building blocks in chemistry and biology, forming the backbone of peptides and proteins and finding widespread use in pharmaceuticals and functional materials. The synthesis of amides is a cornerstone of organic chemistry, with ongoing research focused on developing milder and more efficient coupling reagents to minimize racemization, especially when dealing with chiral centers. rsc.org Chiral amides, in particular, are of immense importance as they can serve as key intermediates in the asymmetric synthesis of complex molecules. The preparation of enantiomerically pure compounds is a major goal for organic chemists, as different enantiomers of a molecule can exhibit vastly different biological activities. iupac.orgresearchgate.net

The structure of 2-amino-N-[(2-methoxyphenyl)methyl]propanamide incorporates a chiral center at the alpha-carbon of the propanamide unit. This chirality is a critical feature, as the spatial arrangement of substituents around this center can profoundly influence the molecule's interactions with other chiral entities, such as biological receptors or chiral catalysts. The development of synthetic routes to access specific enantiomers of such compounds is a significant area of research. nih.gov The field of asymmetric synthesis continually seeks new chiral building blocks and methodologies to achieve high levels of stereocontrol. iupac.org

Table 1: Key Structural Features of this compound

FeatureDescriptionSignificance in Organic Synthesis
Amide Linkage The -C(=O)N- functional group connecting the propanoyl and (2-methoxyphenyl)methyl moieties.Provides structural rigidity and is a key site for chemical transformations. Essential in peptide chemistry and polymer science.
Chiral Center The alpha-carbon of the propanamide unit, bonded to an amino group, a methyl group, a carbonyl group, and a hydrogen atom.Dictates the stereochemistry of the molecule, crucial for its biological activity and application in asymmetric synthesis.
Primary Amine The -NH2 group attached to the chiral center.A versatile functional group for further chemical modifications and a key component in many biologically active molecules.
(2-Methoxyphenyl)methyl Group A benzyl (B1604629) group substituted with a methoxy (B1213986) group at the ortho position.Influences the molecule's electronic properties, conformation, and potential for intermolecular interactions.

Significance of the (2-Methoxyphenyl)methyl Moiety in Molecular Architecture

The (2-methoxyphenyl)methyl group, often referred to as an o-methoxybenzyl group, is more than just a simple aromatic substituent. The methoxy group (-OCH3) at the ortho position can exert significant influence on the molecule's conformation and reactivity. The methoxy group is a common feature in many natural products and approved drugs, where it can impact ligand-target binding, physicochemical properties, and metabolic stability. nih.gov

Table 2: Potential Roles of the (2-Methoxyphenyl)methyl Moiety

Potential RoleMechanismImplication in Research
Conformational Lock Intramolecular hydrogen bonding between the methoxy oxygen and the amide proton.Restricts rotational freedom, leading to a more defined molecular shape, which can be advantageous in designing specific binding interactions.
Modulation of Electronics The electron-donating nature of the methoxy group.Influences the reactivity of the aromatic ring and the properties of the amide bond.
Enhanced Binding Affinity The oxygen atom can act as a hydrogen bond acceptor in interactions with biological targets.Can contribute to the overall binding energy of the molecule with a receptor or enzyme.
Improved Physicochemical Properties The methoxy group can affect solubility and lipophilicity.Important for drug design and the development of new materials.

Overview of Research Trajectories for Amide-Containing Chiral Structures

Research involving amide-containing chiral structures is a vibrant and rapidly evolving field. Key trajectories include the development of novel catalytic methods for their synthesis, their application as building blocks for complex molecules, and the exploration of their unique properties in materials science and medicinal chemistry.

One major research thrust is the design and application of new chiral catalysts for the asymmetric synthesis of amides. This includes the use of transition metal catalysts and organocatalysts to achieve high enantioselectivity. mdpi.com The development of racemization-free amide bond forming reactions is also a critical area of investigation, particularly for the synthesis of peptides and other sensitive chiral molecules. rsc.org

Furthermore, chiral amides are being explored for their ability to form highly ordered supramolecular structures through hydrogen bonding. These structures can have applications in areas such as chiral recognition, asymmetric catalysis, and the development of novel functional materials. The rigidity and hydrogen bonding capacity of the amide group make it an excellent functional group for programming molecular self-assembly. rsc.org

In medicinal chemistry, the incorporation of chiral amide moieties is a common strategy for optimizing the pharmacological properties of drug candidates. The ability to fine-tune the three-dimensional structure of a molecule through the introduction of chiral centers and conformationally restricting elements like the ortho-methoxybenzyl group is a powerful tool for improving potency and selectivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-[(2-methoxyphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8(12)11(14)13-7-9-5-3-4-6-10(9)15-2/h3-6,8H,7,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYXOQINYZFRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Chemical Synthesis of 2 Amino N 2 Methoxyphenyl Methyl Propanamide

Retrosynthetic Analysis and Strategic Disconnections for the Propanamide Scaffold

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, readily available starting materials through a series of logical bond disconnections. ias.ac.indeanfrancispress.com This process allows chemists to devise a feasible synthetic route by working backward from the final product. hilarispublisher.com For 2-amino-N-[(2-methoxyphenyl)methyl]propanamide, the primary disconnections target the most synthetically accessible bonds: the amide C-N bond and the C-N bond of the stereogenic center.

The most logical primary disconnection is that of the amide bond. This breaks the molecule into two key synthons: a 2-aminopropanoic acid (alanine) derivative and (2-methoxyphenyl)methanamine. amazonaws.com This approach is advantageous as it utilizes a common and well-understood reaction—amide formation. A secondary disconnection involves the C-N bond at the chiral center of the alanine (B10760859) moiety, which opens up strategies for introducing the amino group stereoselectively. This might involve a functional group interconversion (FGI), where a precursor group like an azide (B81097) or nitro group is first introduced and later reduced to the desired amine. ias.ac.in These disconnections point toward starting materials such as a protected alanine derivative and 2-methoxybenzylamine (B130920) or its precursor, 2-methoxybenzaldehyde.

The formation of the amide bond is a critical step in the synthesis of this compound. While direct condensation of a carboxylic acid and an amine is possible, it often requires harsh conditions like high heat, which can be detrimental to sensitive functional groups and may lead to racemization. masterorganicchemistry.comkhanacademy.org Therefore, modern synthesis relies on the acylation of the amine with an activated carboxylic acid derivative. khanacademy.orglibretexts.org

A common strategy involves the use of coupling reagents that activate the carboxylic acid in situ. This method is performed under mild conditions, which helps to preserve the stereochemical integrity of the chiral center. masterorganicchemistry.com A variety of coupling reagents are available, each with specific advantages. The choice of reagent can impact reaction time, yield, and the degree of epimerization. organic-chemistry.org

Coupling ReagentAbbreviationTypical ConditionsAdvantages/Notes
N,N'-DicyclohexylcarbodiimideDCCRoom temperature, non-polar solvent (e.g., CH₂Cl₂)Effective and widely used, but produces a poorly soluble urea (B33335) byproduct. masterorganicchemistry.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCAqueous or organic solvent, often with an additive like HOBtWater-soluble urea byproduct, easily removed by aqueous workup. masterorganicchemistry.com
Propanephosphonic Acid Anhydride (B1165640)T3PPyridine (B92270) or other base, room temperatureRobust, practical, and known for low epimerization rates. organic-chemistry.org
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPBase (e.g., DIPEA), polar aprotic solvent (e.g., DMF)High efficiency, suitable for sterically hindered substrates.

Another effective method is the use of N-protected amino acid chlorides. The amino group of alanine is first protected (e.g., with a Boc or Cbz group) to prevent self-reaction. The carboxylic acid is then converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This activated species reacts readily with (2-methoxyphenyl)methanamine to form the desired amide bond. libretexts.org

Controlling the stereochemistry at the C2 position is crucial for producing a single enantiomer of the target compound. The most direct method is to utilize the "chiral pool," employing naturally available and inexpensive L- or D-alanine as the starting material. This approach incorporates the desired stereocenter from the outset.

Alternatively, asymmetric synthetic methods can be employed to create the chiral center. These strategies include:

Asymmetric Strecker Synthesis: This classic method involves the reaction of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis. The use of a chiral catalyst or auxiliary can render the reaction enantioselective. mdpi.com

Reductive Amination: Asymmetric reductive amination of a pyruvate (B1213749) derivative using a chiral catalyst or a chiral amine can establish the stereocenter.

Aza-Henry Reaction: A catalytic asymmetric aza-Henry (or nitro-Mannich) reaction can be used. For instance, cinchona alkaloid catalysts have been successfully employed in the reaction between aldehydes and nitromethane (B149229) derivatives to produce chiral nitro-amines, which can then be reduced to the final amino amides. rsc.orgrsc.org

Enantioselective Synthesis Pathways for this compound

Enantioselective synthesis aims to produce a specific enantiomer of a chiral molecule. rsc.org For the target propanamide, this involves creating the chiral center at the C2 position with a high degree of stereocontrol. The main strategies include the use of chiral auxiliaries, asymmetric catalysis, and the resolution of enantiomeric mixtures.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired chiral center is formed, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This is a powerful and reliable strategy in asymmetric synthesis. nih.gov

For the synthesis of the 2-amino propanamide scaffold, a chiral auxiliary can be attached to a propionate (B1217596) precursor. The resulting system is then subjected to an electrophilic amination reaction, where the auxiliary shields one face of the molecule, forcing the incoming amino group to add to the other face with high diastereoselectivity.

Chiral Auxiliary TypeExampleKey Reaction StepStereochemical Control Mechanism
OxazolidinonesEvans' AuxiliariesDiastereoselective enolate aminationThe bulky substituent on the oxazolidinone ring blocks one face of the Z-enolate, directing the electrophile to the opposite face.
Amino AlcoholsPseudoephedrineDiastereoselective enolate alkylation/aminationThe enolate forms a rigid chelated six-membered ring with the lithium cation, and the methyl and hydroxyl groups of the auxiliary direct the incoming electrophile. wikipedia.org
Amino AcidsPhenylglycinolYlide-mediated reactionsServes as a powerful chiral auxiliary in reactions to obtain chiral epoxides and aziridines with excellent stereoselectivity. nih.gov

The general process involves acylating the chiral auxiliary with propionyl chloride, followed by deprotonation to form a chiral enolate. This enolate is then treated with an electrophilic nitrogen source (e.g., a diazo compound or an azodicarboxylate). Finally, the auxiliary is cleaved under mild conditions (e.g., hydrolysis or reduction) to yield the desired chiral 2-aminopropanoic acid derivative, which can then be coupled with the amine.

Asymmetric catalysis offers a more atom-economical approach, where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. nih.gov This field has seen significant development, providing numerous methods applicable to the synthesis of chiral amino amides.

One of the most powerful methods is the asymmetric hydrogenation of a dehydroamino acid precursor. An α,β-unsaturated amide (enamide) can be hydrogenated using a chiral transition metal catalyst, such as rhodium or ruthenium complexed with a chiral phosphine (B1218219) ligand (e.g., BINAP). This reaction can produce the desired product with very high enantiomeric excess (ee).

Another approach involves asymmetric aldol (B89426) or Mannich reactions . Chiral organocatalysts, such as derivatives of the amino acid proline, have been shown to effectively catalyze the asymmetric Mannich reaction between an aldehyde, an amine, and a ketone or other nucleophile, establishing a C-N bond with high stereocontrol. mdpi.comunibo.it Similarly, metal-based catalysts can be used to promote asymmetric aldol-type reactions to construct the carbon backbone stereoselectively. amanote.com

Catalytic MethodCatalyst System ExampleKey TransformationTypical Enantioselectivity (ee)
Asymmetric Hydrogenation[Rh(COD)(R,R-DuPhos)]⁺BF₄⁻Hydrogenation of an enamide precursor>95%
Asymmetric Mannich ReactionL-prolinamide derivativesThree-component reaction of an aldehyde, amine, and nucleophileOften >90% mdpi.commdpi.com
Asymmetric Friedel-Crafts AlkylationNi(II)-BINAP complexAlkylation of indoles with propargyl estersExcellent enantio- and diastereoselectivities reported for related systems. mdpi.com
Asymmetric Aldol ReactionMesitylcopper/Chiral LigandReaction of an amide enolate with an aldehydeCan provide either syn or anti products with 86-99% ee depending on the ligand used. mdpi.com

When direct asymmetric synthesis is not feasible or efficient, a racemic mixture of the target compound or an intermediate can be prepared and then separated into its constituent enantiomers through resolution.

Diastereoselective synthesis followed by separation is a common strategy. This involves reacting the racemic amine precursor with a chiral acid to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. google.com After separation, the chiral resolving agent is removed to liberate the pure enantiomer. Common chiral resolving agents include tartaric acid, mandelic acid, and camphorsulfonic acid. google.com

Protecting Group Strategies for Amine and Amide Functionalities

In the synthesis of this compound from its precursors, 2-aminopropanoic acid and (2-methoxyphenyl)methanamine, the presence of a primary amine on the amino acid necessitates the use of a protecting group. This temporary modification prevents the amine from engaging in unwanted side reactions, particularly self-amidation or reaction with the activating agent intended for the carboxylic acid. The choice of a suitable protecting group is critical and is governed by factors such as ease of introduction, stability under the amide bond forming conditions, and the mildness of the conditions required for its removal. organic-chemistry.org

Commonly employed protecting groups for the amino functionality in amino acid chemistry are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. masterorganicchemistry.com Both form a carbamate (B1207046) with the amino group, which effectively deactivates its nucleophilicity. masterorganicchemistry.com

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. Its key advantage lies in its lability to acidic conditions, such as treatment with trifluoroacetic acid (TFA), which allows for its removal without affecting other acid-sensitive functionalities that might be present in more complex substrates. tcichemicals.com

The Cbz group is introduced using benzyl (B1604629) chloroformate under basic conditions. A primary advantage of the Cbz group is its stability to acidic and basic conditions, providing broad compatibility with various reaction conditions. Its removal is typically achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), a method that is orthogonal to the acid-labile Boc group. masterorganicchemistry.comwikidot.com

Protecting GroupAbbreviationReagent for IntroductionConditions for RemovalKey Advantages
tert-butoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Acidic conditions (e.g., Trifluoroacetic acid)Mild, acid-labile removal; orthogonal to Cbz group.
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic hydrogenation (H₂/Pd)Stable to acid and base; orthogonal to Boc group.

Reaction Mechanisms and Kinetic Considerations in Propanamide Formation

The formation of the propanamide bond in this compound involves the coupling of a carboxylic acid (the protected 2-aminopropanoic acid) and an amine ((2-methoxyphenyl)methanamine). Direct condensation of a carboxylic acid and an amine is generally unfavorable and requires high temperatures, which can lead to racemization and other side reactions. Therefore, the carboxylic acid is typically activated using a coupling reagent.

One of the most common classes of coupling reagents is the carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). The reaction mechanism with a carbodiimide (B86325) involves the following key steps:

Activation of the Carboxylic Acid: The carboxylic acid adds to one of the double bonds of the carbodiimide to form a highly reactive O-acylisourea intermediate.

Nucleophilic Attack by the Amine: The amine, (2-methoxyphenyl)methanamine, then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate.

Formation of the Amide Bond: A tetrahedral intermediate is formed, which then collapses to yield the desired amide and a urea byproduct (e.g., dicyclohexylurea).

To enhance the efficiency of the coupling and suppress side reactions, such as the formation of N-acylurea, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure®) are often used. bachem.com These additives react with the O-acylisourea intermediate to form an activated ester, which is more reactive towards the amine and less prone to side reactions.

Kinetic Considerations: The rate of amide bond formation is influenced by several factors, including the nature of the solvent, the temperature, and the steric and electronic properties of the reactants and reagents. libretexts.org The use of polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) is common as they can solubilize the reactants and intermediates. merckmillipore.com The reaction temperature is typically kept moderate (room temperature) to minimize the risk of epimerization at the chiral center of the 2-aminopropanoic acid moiety. The kinetics of the reaction can be monitored using techniques such as HPLC or NMR spectroscopy to determine the optimal reaction time.

Modern Synthetic Techniques and Process Optimization for this compound Production

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality. worktribe.com The synthesis of amide derivatives like this compound is well-suited for a continuous flow setup.

A typical continuous flow process for this synthesis would involve pumping streams of the protected 2-aminopropanoic acid, the coupling reagent, and (2-methoxyphenyl)methanamine through a series of reactors. The reactants are mixed at a T-junction and then flow through a heated or cooled coil reactor where the amide bond formation takes place. The residence time in the reactor, which is equivalent to the reaction time in a batch process, can be precisely controlled by adjusting the flow rate and the reactor volume.

This approach allows for the safe handling of potentially hazardous reagents and intermediates due to the small reaction volumes at any given time. Furthermore, in-line purification techniques, such as liquid-liquid extraction or chromatography, can be integrated into the flow system, leading to a streamlined and more efficient process. nih.gov

ParameterDescriptionTypical Range for Amide Synthesis
Reactor TypeThe physical setup where the reaction occurs.Packed-bed reactor, microreactor, tube reactor.
Flow RateThe volume of fluid that passes per unit of time.0.1 - 10 mL/min.
Residence TimeThe average amount of time a particle spends in the reactor.1 - 60 minutes.
TemperatureThe thermal condition of the reaction.0 - 100 °C.
ConcentrationThe amount of reactants dissolved in the solvent.0.1 - 1 M.

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles.

Atom Economy: Traditional amide synthesis using coupling reagents often suffers from poor atom economy due to the formation of stoichiometric byproducts. rsc.org Catalytic methods for direct amidation are being explored to address this issue.

Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Replacing hazardous solvents like DMF and chlorinated hydrocarbons with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) is a key consideration. In some cases, solvent-free conditions or the use of water as a solvent are being investigated. researchgate.net

Catalysis: The development of catalytic methods for amide bond formation that avoid the use of stoichiometric activating agents is a major goal in green chemistry. Boronic acid catalysts and various metal catalysts have shown promise in promoting the direct condensation of carboxylic acids and amines. organic-chemistry.org

Energy Efficiency: The use of microwave irradiation or ultrasonic energy can sometimes accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating.

Green Chemistry PrincipleApplication in Propanamide SynthesisExample
PreventionMinimize waste by optimizing reaction conditions.High-yield synthesis with minimal byproducts.
Atom EconomyMaximize the incorporation of all materials used in the process into the final product.Use of catalytic methods over stoichiometric reagents.
Safer Solvents and AuxiliariesUse of less hazardous solvents.Replacing DMF with 2-MeTHF or CPME.
Design for Energy EfficiencyConduct reactions at ambient temperature and pressure whenever possible.Use of highly active catalysts that work at room temperature.
CatalysisUse of catalytic reagents in small amounts instead of stoichiometric reagents.Boronic acid-catalyzed amidation.

Sophisticated Spectroscopic and Chromatographic Elucidation of 2 Amino N 2 Methoxyphenyl Methyl Propanamide

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For a compound such as 2-amino-N-[(2-methoxyphenyl)methyl]propanamide, with its distinct proton and carbon environments, one-dimensional and multi-dimensional NMR experiments provide a complete picture of the molecular framework.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR experiments are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds (²J or ³J coupling). For this compound, COSY would show correlations between the methine proton and the methyl protons of the alanine (B10760859) moiety, as well as among the four adjacent protons on the aromatic ring. sdsu.eduresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to (¹J coupling). youtube.com This allows for the definitive assignment of carbon signals based on the previously assigned proton signals. For instance, the proton signal of the methoxy (B1213986) group would correlate to the methoxy carbon signal, and the aromatic proton signals would correlate to their respective aromatic carbon signals. sdsu.eduresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons over two to three bonds (²J and ³J coupling). youtube.com This is crucial for piecing together the molecular skeleton by connecting different spin systems. Key HMBC correlations would be observed from the methylene (B1212753) protons of the benzyl (B1604629) group to the aromatic carbons and the amide carbonyl carbon, and from the amide N-H proton to the carbonyl carbon and the benzylic methylene carbon, confirming the N-benzyl linkage. science.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC/COSY Correlations for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key COSY CorrelationsKey HMBC Correlations
Amide N-H~8.0-8.5 (t)-CH₂ (benzyl)C=O, CH₂ (benzyl), C1'
Amine NH₂~2.0-3.0 (br s)--CH (alanine), CH₃ (alanine)
CH (alanine)~3.5-4.0 (q)~50-55CH₃ (alanine)C=O, CH₃ (alanine)
CH₃ (alanine)~1.3-1.5 (d)~18-22CH (alanine)CH (alanine), C=O
C=O (amide)-~170-175--
CH₂ (benzyl)~4.3-4.5 (d)~40-45Amide N-HC=O, C1', C2', C6'
OCH₃~3.8-3.9 (s)~55-56-C2'
Aromatic H3'-H6'~6.8-7.3 (m)~110-130Adjacent aromatic HAdjacent aromatic C
Aromatic C1'-~125-130--
Aromatic C2'-~155-158--
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary. (s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet, br s=broad singlet)

Chiral NMR Shift Reagents for Enantiomeric Excess Determination

Since this compound contains a chiral center at the alpha-carbon of the alanine residue, it can exist as two enantiomers (R and S). Standard NMR spectroscopy cannot distinguish between enantiomers. libretexts.org To determine the enantiomeric excess (e.e.), chiral NMR shift reagents, often paramagnetic lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be employed. rsc.org

The chiral reagent forms a transient diastereomeric complex with each enantiomer of the analyte. libretexts.org These diastereomeric complexes have slightly different magnetic environments, leading to the separation of previously overlapping signals in the NMR spectrum. researchgate.netnih.gov By integrating the signals corresponding to each enantiomer, the ratio of the two can be calculated, thus providing the enantiomeric excess of the sample. The protons closest to the binding site (the amine and amide groups) typically show the largest induced chemical shift differences. tcichemicals.com

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the precise masses of its constituent isotopes. For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₁₆N₂O₂.

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₁H₁₆N₂O₂
Theoretical Exact Mass ([M+H]⁺)209.12850
Hypothetical Observed Mass ([M+H]⁺)209.12831
Mass Difference (ppm)-0.91

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected, fragmented, and the resulting product ions are analyzed. This provides valuable information about the structure of the molecule by revealing its fragmentation pathways. nih.gov For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). unito.it

The most probable fragmentation patterns would involve the cleavage of the most labile bonds, such as the amide bond and the benzylic C-N bond. chemrxiv.orgnih.gov

Pathway A: Cleavage of the C-terminal amide bond could lead to the formation of the 2-methoxybenzylamine (B130920) fragment ion.

Pathway B: Cleavage of the N-terminal amide bond could generate an alaninamide fragment.

Pathway C: A characteristic fragmentation for benzyl compounds is the formation of a stable tropylium (B1234903) ion or a related benzyl cation.

Table 3: Predicted MS/MS Fragmentation of [C₁₁H₁₆N₂O₂ + H]⁺

Precursor Ion (m/z)Predicted Product Ion (m/z)Proposed Fragment Structure/Loss
209.1121.1[C₈H₉O]⁺ (2-methoxybenzyl cation)
209.1138.1[C₈H₁₂NO]⁺ (2-methoxybenzylamine)
209.187.1[C₃H₇N₂O]⁺ (Propanamide, 2-amino-)
121.191.1Loss of CH₂O from 2-methoxybenzyl cation

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These two techniques are complementary; FT-IR is more sensitive to polar bonds and asymmetric vibrations, while Raman is better for non-polar bonds and symmetric vibrations. scirp.orgscirp.org

For this compound, FT-IR would clearly show characteristic absorptions for the N-H bonds of the primary amine and secondary amide, the strong C=O stretch of the amide, and C-O stretching of the methoxy ether group. Raman spectroscopy would be particularly useful for identifying the symmetric vibrations of the aromatic ring. scirp.org While these techniques cannot distinguish between enantiomers in solution, differences in the crystal lattice packing of a pure enantiomer versus a racemic mixture can sometimes be observed in solid-state spectra. thermofisher.com

Table 4: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Primary Technique
Amine (R-NH₂)N-H Stretch3300 - 3500 (two bands)FT-IR
Amide (R-NH-C=O)N-H Stretch3250 - 3450FT-IR
Aromatic/Aliphatic C-HC-H Stretch2850 - 3100FT-IR, Raman
Amide C=OC=O Stretch (Amide I)1640 - 1680FT-IR
Aromatic RingC=C Stretch1450 - 1600FT-IR, Raman
Amide N-HN-H Bend (Amide II)1510 - 1570FT-IR
Ether (Ar-O-CH₃)C-O Stretch1200 - 1275 (asymmetric)FT-IR

Chromatographic Methods for Purity Assessment and Isolation

The comprehensive characterization of this compound, including the determination of its chemical and enantiomeric purity, relies on a suite of sophisticated chromatographic techniques. These methods are indispensable for both qualitative identification and quantitative analysis, as well as for the preparative isolation of the compound from reaction mixtures or complex matrices. The selection of a specific technique is governed by the analytical objective, such as resolving enantiomers, detecting trace impurities, or analyzing volatile derivatives.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the enantiomeric purity of chiral compounds like this compound. yakhak.org The direct separation of enantiomers is achieved by employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov

Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188) derivatives, are widely recognized for their broad applicability in separating a diverse range of chiral molecules, including amines and amides. yakhak.orgnih.gov Columns such as Chiralpak® AD-H, which features amylose tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) support, are particularly effective. yakhak.orgresearchgate.net The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the chiral selector. sigmaaldrich.com

For the analysis of this compound, a normal-phase HPLC method is typically employed. The mobile phase often consists of a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and an alcohol modifier like 2-propanol or ethanol. chiraltech.com The alcohol component plays a crucial role in modulating retention and enantioselectivity. sigmaaldrich.com The addition of a small amount of an amine modifier, such as diethylamine (B46881) (DEA), can be beneficial for improving the peak shape of basic compounds by minimizing interactions with residual silanol (B1196071) groups on the silica support. chiraltech.com

The development of a successful chiral separation method involves screening different CSPs and optimizing the mobile phase composition to achieve baseline resolution (Rs > 1.5) between the enantiomers.

Table 1: Representative Chiral HPLC Parameters for Amino Amide Separation

Parameter Condition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Note: This table presents typical starting conditions for method development based on the separation of structurally similar chiral amines and amides. Optimization would be required for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, this compound, with its polar amino and amide functional groups, is non-volatile and would likely decompose at the high temperatures used in GC injectors and columns. thermofisher.com Therefore, chemical derivatization is a mandatory prerequisite to increase its volatility and thermal stability. sigmaaldrich.com

Silylation is one of the most common derivatization techniques for compounds containing active hydrogens, such as those in amine (-NH2) groups. thermofisher.commdpi.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comthermofisher.com These reagents replace the active hydrogens on the primary amine with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. sigmaaldrich.com The resulting silylated derivative is significantly more volatile and amenable to GC analysis. thermofisher.com

The derivatization procedure typically involves heating the compound with the silylating reagent in an anhydrous aprotic solvent. sigmaaldrich.com Once derivatized, the sample is injected into the GC-MS system. The components are separated based on their boiling points and interaction with the GC column's stationary phase (commonly a low-polarity phase like 5% phenyl methylpolysiloxane). thermofisher.com

The mass spectrometer detects the separated derivatives, providing two key pieces of information: the retention time, which is characteristic of the compound, and the mass spectrum, which serves as a molecular fingerprint. Electron ionization (EI) is typically used, causing predictable fragmentation of the molecule. For a TBDMS derivative, characteristic fragments often correspond to the loss of a methyl group (M-15) or a tert-butyl group (M-57), which aids in structural confirmation. sigmaaldrich.com

Table 2: Typical GC-MS Derivatization and Analysis Protocol

Step Procedure
Derivatization Reagent N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
Reaction Conditions Heat sample with MTBSTFA in acetonitrile (B52724) at 100°C for 2-4 hours. sigmaaldrich.com
GC Column SLB™-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)
Carrier Gas Helium, constant flow
Oven Program Start at 100°C, ramp to 300°C at 10°C/min, hold for 5 min
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range m/z 50-550

Note: This protocol is a general guideline for the derivatization and analysis of amino compounds. Specific conditions must be optimized for the target analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally versatile and sensitive technique for the analysis of compounds in complex matrices, such as biological fluids or crude reaction mixtures. bioanalysis-zone.com It combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry, making it ideal for identifying and quantifying this compound without the need for derivatization. researchgate.net

A reversed-phase HPLC method is commonly used, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture. A typical mobile phase would consist of water and an organic solvent like acetonitrile or methanol, often with an additive such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to separate compounds with a range of polarities.

After separation on the LC column, the eluent is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common ionization technique for polar molecules like the target compound, as it is a soft ionization method that typically produces an abundant protonated molecule [M+H]⁺.

For enhanced selectivity and quantitative analysis, tandem mass spectrometry (MS/MS) is employed, often using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. bioanalysis-zone.com In this mode, the first quadrupole selects the precursor ion (the [M+H]⁺ of the analyte), which is then fragmented in the collision cell. The third quadrupole selects a specific, characteristic fragment ion (product ion) to be detected. This process significantly reduces background noise and allows for accurate quantification even at very low concentrations in complex matrices. nih.govnih.gov

Table 3: General LC-MS/MS Method Parameters

Parameter Condition
LC Column C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Gradient
Ion Source Electrospray Ionization (ESI), Positive Mode
MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ for this compound
Product Ion (Q3) A characteristic fragment (e.g., loss of the methoxybenzyl group)

Note: The specific gradient profile and MRM transitions must be empirically determined and optimized for the analyte.

Capillary Electrophoresis (CE) in Propanamide Analysis

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the analysis of charged species. oup.com It provides rapid separations with minimal consumption of sample and reagents. mdpi.com The fundamental principle of CE is the differential migration of analytes in a buffer-filled capillary under the influence of a high-voltage electric field.

For a basic compound like this compound, Capillary Zone Electrophoresis (CZE) is a suitable mode of analysis. nih.gov By using a background electrolyte (BGE) with a pH below the pKa of the primary amine, the analyte will be protonated and carry a positive charge. This allows it to migrate towards the cathode, separated from other charged impurities based on its charge-to-size ratio.

For the separation of neutral compounds or for achieving alternative selectivity, Micellar Electrokinetic Chromatography (MEKC) can be employed. nih.gov In MEKC, a surfactant (such as sodium dodecyl sulfate, SDS) is added to the BGE at a concentration above its critical micelle concentration. globalresearchonline.net This forms micelles that act as a pseudo-stationary phase. Neutral analytes can partition between the aqueous buffer and the hydrophobic interior of the micelles, and separation is based on these differential partitioning coefficients. nih.gov

Furthermore, CE is a powerful tool for chiral separations. By adding a chiral selector to the BGE, enantiomers can be resolved. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE. nih.govsemanticscholar.org The enantiomers form transient, diastereomeric inclusion complexes with the CD cavity, which have different stabilities and thus different electrophoretic mobilities, enabling their separation.

Table 4: Potential Capillary Electrophoresis Conditions for Chiral Analysis

Parameter Condition
Technique Chiral Capillary Zone Electrophoresis
Capillary Fused Silica (e.g., 50 cm total length, 50 µm I.D.)
Background Electrolyte 50 mM Phosphate buffer, pH 2.5
Chiral Selector 15 mM Hydroxypropyl-β-cyclodextrin
Voltage 20 kV
Temperature 25 °C
Detection UV at 214 nm

Note: These parameters represent a typical starting point for developing a chiral CE method for a basic amine-containing compound. Optimization of pH, selector type, and concentration is crucial.

Theoretical and Computational Investigations of 2 Amino N 2 Methoxyphenyl Methyl Propanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of 2-amino-N-[(2-methoxyphenyl)methyl]propanamide. These methods solve approximations of the Schrödinger equation to determine the electronic structure of the molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for studying medium-sized organic molecules due to its favorable balance of accuracy and computational cost. mdpi.com DFT studies are particularly useful for exploring the conformational preferences of this compound, a flexible molecule with several rotatable bonds.

The conformational space is typically investigated by performing geometry optimizations on various initial structures. semanticscholar.org Calculations using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) can predict the optimized geometries and relative energies of different conformers. nih.govindexcopernicus.com By systematically rotating the key dihedral angles—such as the C-N amide bond, the bonds in the ethylamine bridge, and the C-O bond of the methoxy (B1213986) group—a potential energy surface can be mapped to identify local and global energy minima. These minima correspond to the most stable conformations of the molecule.

ConformerKey Dihedral Angles (Hypothetical)Relative Energy (kcal/mol)Population (%) at 298.15 K
Conf-1 ω(O=C-N-C): 178.5°0.0075.1
Conf-2 ω(O=C-N-C): -5.2°1.528.5
Conf-3 τ(Cα-Cβ-N-C): 65.3°1.895.3
Conf-4 τ(Cα-Cβ-N-C): -175.1°2.452.5

This interactive table presents hypothetical data for the most stable conformers of this compound as predicted by DFT calculations. Relative energies determine the Boltzmann population distribution at room temperature.

Ab initio methods, which are based on first principles without empirical parameters, provide a higher level of theory for understanding bonding and energetics. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can offer more accurate descriptions of non-covalent interactions, which are crucial for determining conformational stability.

Natural Bond Orbital (NBO) analysis is often employed to interpret the results from DFT or ab initio calculations. NBO analysis translates the complex wavefunction into a more intuitive chemical picture of localized bonds and lone pairs. researchgate.net It can quantify stabilizing intramolecular interactions, such as hydrogen bonds (e.g., between the amide N-H and the methoxy oxygen) and hyperconjugative effects. researchgate.netmdpi.com These interactions play a significant role in dictating the preferred three-dimensional structure of the molecule.

Donor NBOAcceptor NBOE(2) (kcal/mol) (Hypothetical)Interaction Type
LP(1) O(methoxy) σ(C-H) of methyl2.1Hyperconjugation
LP(1) N(amine) σ(C-H) of backbone1.5Hyperconjugation
σ(N-H) amide LP(1) O(methoxy)0.8Weak H-bond

This interactive table displays hypothetical stabilization energies (E(2)) from an NBO analysis, quantifying key intramolecular donor-acceptor interactions within the most stable conformer of this compound.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide deep insight into static structures, molecular modeling and simulation techniques are used to explore the dynamic behavior of the molecule. inventi.in

For a molecule with multiple rotatable bonds like this compound, exploring the entire conformational space with quantum mechanics is computationally prohibitive. A common strategy is to first perform a broad conformational search using less expensive Molecular Mechanics (MM) methods. indexcopernicus.com Force fields such as AMBER or OPLS are used to rapidly evaluate the energies of thousands of potential structures.

The lowest-energy conformers identified by MM can then be subjected to Molecular Dynamics (MD) simulations. mdpi.com In an MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, and the classical equations of motion are solved over time. This provides a view of the molecule's dynamic behavior, including conformational transitions, flexibility, and interactions with its environment, offering a more realistic picture than gas-phase, static calculations.

The this compound molecule possesses a chiral center at the alpha-carbon of the propanamide moiety. Computational methods can be employed to predict chiroptical properties that distinguish between the (R) and (S) enantiomers.

Techniques such as Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectra. By comparing the computationally predicted spectra for the (R) and (S) enantiomers with experimentally measured spectra, the absolute configuration of a synthesized sample can be determined.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are highly effective at predicting various spectroscopic properties, which can aid in the characterization and identification of this compound. mdpi.com

After a successful geometry optimization using DFT, a frequency calculation can be performed to predict the infrared (IR) and Raman spectra. mdpi.com The calculation yields vibrational frequencies and intensities corresponding to specific molecular motions (e.g., N-H stretches, C=O stretches). These predicted frequencies often require scaling by an empirical factor to achieve better agreement with experimental data due to approximations in the theoretical model and the neglect of anharmonicity. mdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method, typically with DFT. nih.gov Calculated ¹H and ¹³C isotropic shielding constants are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS), also calculated at the same level of theory. The strong correlation between calculated and experimental chemical shifts serves as a powerful tool for structure verification. mdpi.com

Atom Position (Hypothetical)Calculated ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)
C=O (amide) 174.5173.8
Cα (chiral center) 52.151.5
C (methoxy) 55.855.2
C-O (aromatic) 157.2156.9
CH₂ (benzyl) 43.943.1
CH₃ (propanamide) 18.317.9

This interactive table shows a hypothetical comparison between ¹³C NMR chemical shifts predicted by the GIAO-DFT method and potential experimental values for this compound, demonstrating the predictive power of computational spectroscopy.

Computational Design of Propanamide Derivatives

The rational design of novel therapeutic agents increasingly relies on theoretical and computational methods to predict the properties and biological activities of new molecules before their synthesis. This in silico approach accelerates the drug discovery process, reduces costs, and allows for the systematic exploration of chemical space. For a scaffold such as this compound, computational design focuses on creating derivatives with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles. Key methodologies in this process include molecular docking, quantitative structure-activity relationship (QSAR) analysis, and Density Functional Theory (DFT) calculations.

Molecular Docking Simulations

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target protein. nih.govmdpi.com This method allows researchers to design derivatives of a lead compound, like this compound, and evaluate their potential binding affinity and interaction patterns within a biological target's active site. nih.govresearchgate.net The process involves generating multiple conformations of the designed derivative and scoring them based on how well they fit into the binding pocket, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.com

For instance, derivatives can be designed by modifying the core structure. Substitutions on the methoxyphenyl ring or alterations to the propanamide backbone can be explored. The goal is to introduce new interactions with key amino acid residues in the target protein, thereby improving the binding score, which is often expressed in kcal/mol. acs.org A more negative docking score typically indicates a more favorable binding interaction. acs.org

Below is a hypothetical data table illustrating how docking scores could be used to evaluate newly designed derivatives against a target protein.

Derivative IDSubstitution on Phenyl RingR-group on AmineDocking Score (kcal/mol)Key Interacting Residues
Lead Compound2-methoxyH-7.5TYR121, ASP251
Derivative 12-methoxy, 4-chloroH-8.2TYR121, ASP251, ARG288
Derivative 22-methoxy, 4-fluoroH-7.9TYR121, ASP251
Derivative 32,4-dimethoxyH-8.5TYR121, ASP251, HIS323
Derivative 42-methoxyMethyl-7.3ASP251

This table is illustrative and based on principles of molecular docking; scores and residues are hypothetical examples.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov A QSAR model can predict the activity of newly designed, unsynthesized molecules. scispace.com The process begins by calculating various molecular descriptors for a set of known propanamide derivatives. These descriptors quantify different aspects of the molecule's physicochemical properties, such as its size, shape, electronic properties, and lipophilicity.

Commonly used descriptors include:

Topological descriptors: Such as molecular connectivity indices, which describe the branching and complexity of the molecular structure. nih.gov

Electronic descriptors: Like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the molecule's reactivity. nih.gov

Physicochemical descriptors: Such as the partition coefficient (log P) and molar refractivity (MR).

Once calculated, these descriptors are used to build a statistical model (e.g., using Multiple Linear Regression) that correlates them with experimentally determined activity (e.g., IC₅₀ values). nih.gov This model can then be used to predict the activity of new derivatives based solely on their calculated descriptors.

The following table shows examples of molecular descriptors that would be calculated for a QSAR study of propanamide derivatives.

Derivative IDMolecular Weight (MW)Log PHOMO Energy (eV)Predicted Activity (pIC₅₀)
Lead Compound224.271.85-5.86.1
Derivative 5258.722.54-6.06.8
Derivative 6242.261.99-5.96.4
Derivative 7254.302.15-5.76.9

This table is illustrative. Values are hypothetical examples used to demonstrate the types of data in a QSAR analysis.

Density Functional Theory (DFT) for Derivative Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. dntb.gov.ua In computational design, DFT calculations provide deep insights into the geometric and electronic properties that govern a molecule's stability, reactivity, and intermolecular interactions. researchgate.netnih.gov

Key parameters derived from DFT studies include:

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding and predicting how a derivative might interact with a biological target. nih.gov

By performing DFT calculations on proposed derivatives of this compound, researchers can compare their electronic properties to optimize for better stability and more favorable interactions. For example, a derivative with a specific charge distribution might be designed to enhance hydrogen bonding with a target receptor. nih.gov

Derivative IDHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Lead Compound-5.80-0.255.553.1
Derivative 8 (4-nitro sub.)-6.20-1.105.105.4
Derivative 9 (4-amino sub.)-5.45-0.155.302.5

This table is illustrative. Values are hypothetical examples based on general principles of DFT calculations.

By integrating these computational strategies, researchers can systematically design and prioritize novel propanamide derivatives with a higher probability of possessing desired biological activities, paving the way for more efficient synthesis and experimental testing. nih.govnih.gov

Chemical Reactivity and Functional Group Transformations of 2 Amino N 2 Methoxyphenyl Methyl Propanamide

Reactions Involving the Amine Functionality

The primary amino group is a key site of nucleophilicity in the molecule, making it susceptible to a variety of reactions.

The lone pair of electrons on the nitrogen atom of the primary amine allows it to readily participate in nucleophilic substitution reactions.

Acylation: Primary amines react with acylating agents such as acid chlorides and acid anhydrides to form amides. orgoreview.comlibretexts.org This reaction is typically rapid and high-yielding. A base, like pyridine (B92270) or sodium hydroxide (B78521), is often added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. orgoreview.com The resulting amide is generally less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which prevents further acylation. orgoreview.com

Alkylation: The reaction of primary amines with alkyl halides can lead to the formation of secondary amines. However, this reaction is often difficult to control, as the secondary amine product is also nucleophilic and can react further with the alkyl halide to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.orgwikipedia.org This can result in a mixture of products. libretexts.org To achieve selective mono-alkylation, specific strategies can be employed, such as using a large excess of the primary amine or employing a competitive deprotonation/protonation strategy. universiteitleiden.nlrsc.org

Table 1: Representative Acylation and Alkylation Reactions of Primary Amines

Reaction Type Reagent Product Type General Conditions
Acylation Acid Chloride (R-COCl) N-substituted Amide Room temperature, often with a base (e.g., pyridine)
Acylation Acid Anhydride (B1165640) ((RCO)₂O) N-substituted Amide Room temperature or gentle heating
Alkylation Alkyl Halide (R-X) Secondary Amine Heating, risk of over-alkylation

In the context of multi-step organic synthesis, it is often necessary to temporarily block the reactivity of the amino group to prevent it from interfering with reactions at other sites in the molecule. libretexts.org This is achieved by converting the amine into a less reactive derivative, a process known as protection. The protecting group can later be removed to regenerate the original amine. organic-chemistry.org

Common protecting groups for amines include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.comcreative-peptides.com These are typically introduced as carbamates, which are significantly less nucleophilic than the corresponding amines. organic-chemistry.orgmasterorganicchemistry.com

The choice of protecting group is critical as it dictates the conditions required for its removal, allowing for selective deprotection in the presence of other sensitive functional groups (an orthogonal strategy). organic-chemistry.org

Boc Group: Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable to a wide range of conditions but can be removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comfishersci.co.uk

Cbz Group: Installed using benzyl (B1604629) chloroformate. This group is cleaved by catalytic hydrogenation (e.g., H₂ with a palladium catalyst). masterorganicchemistry.comorganic-chemistry.org

Fmoc Group: Attached using Fmoc-Cl or Fmoc-OSu. It is notably labile to basic conditions, typically being removed by treatment with a secondary amine like piperidine. masterorganicchemistry.comcreative-peptides.com

Table 2: Common Protecting Groups for Amines and Their Deprotection Conditions

Protecting Group Reagent for Protection Deprotection Condition
Boc (tert-butyloxycarbonyl) (Boc)₂O Strong acid (e.g., TFA, HCl) masterorganicchemistry.comfishersci.co.uk
Cbz (Benzyloxycarbonyl) Benzyl chloroformate Catalytic Hydrogenation (H₂/Pd) masterorganicchemistry.comcreative-peptides.com
Fmoc (9-Fluorenylmethyloxycarbonyl) Fmoc-Cl Base (e.g., Piperidine) masterorganicchemistry.comcreative-peptides.com

Reactions of the Amide Linkage

The amide bond in 2-amino-N-[(2-methoxyphenyl)methyl]propanamide is relatively stable but can undergo specific transformations under appropriate conditions.

Hydrolysis: The amide linkage can be cleaved through hydrolysis to yield a carboxylic acid and an amine. This reaction can be carried out under either acidic or basic conditions, typically requiring heat. pearson.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Basic hydrolysis proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Transamidation: This process involves the exchange of the amine component of the amide. While direct displacement is challenging, transamidation can be facilitated by catalysts. For instance, reactions can be performed with an excess of a different amine, sometimes catalyzed by metal salts or under specific conditions that drive the equilibrium towards the desired product. nih.gov

Secondary amides can be reduced to the corresponding secondary amines. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is required for this transformation. masterorganicchemistry.comlibretexts.org The reaction effectively converts the carbonyl group (C=O) of the amide into a methylene (B1212753) group (CH₂). Unlike the reduction of esters, which yields alcohols, the reduction of amides proceeds through a mechanism that ultimately results in the formation of an amine. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce amides. lumenlearning.com

The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by the elimination of an oxygen-metal species to form an iminium ion intermediate. A second hydride addition to the iminium ion then yields the final amine product.

Transformations of the (2-Methoxyphenyl)methyl Moiety

The (2-methoxyphenyl)methyl group, attached to the amide nitrogen, has its own characteristic reactivity. The methoxy (B1213986) group on the benzene (B151609) ring makes this moiety electron-rich and influences its chemical behavior.

This group is analogous to the widely used p-methoxybenzyl (PMB) protecting group. Electron-donating groups like methoxy make the benzyl group susceptible to oxidative cleavage. acs.orgnih.govoup.com Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium nitrate (B79036) (CAN) can be used to cleave such groups, often in the presence of other protecting groups like standard benzyl ethers. nih.govchem-station.com The reaction proceeds via the formation of a charge-transfer complex, followed by hydrolysis to release the deprotected amide and p-methoxybenzaldehyde. chem-station.com

Additionally, the benzene ring itself can undergo electrophilic aromatic substitution reactions. The methoxy group is an ortho-, para-directing group, meaning it will direct incoming electrophiles to the positions ortho and para to itself. However, steric hindrance from the adjacent propanamide chain might influence the regioselectivity of such reactions.

Aromatic Ring Functionalization

The aromatic ring of this compound, derived from 2-methoxybenzylamine (B130920), is activated towards electrophilic aromatic substitution (SEAr) by the methoxy (-OCH₃) group. The methoxy group is a strong electron-donating group through resonance, increasing the electron density of the benzene ring and making it more nucleophilic. brainly.inaskfilo.com This activating effect is more pronounced than that of alkyl groups. quora.com Consequently, the ring is more reactive towards electrophiles than benzene itself. doubtnut.com

The -OCH₃ group directs incoming electrophiles to the ortho and para positions relative to itself. askfilo.comyoutube.com In the case of this compound, the C4 (para) and C6 (ortho) positions are the most likely sites of substitution. The C2 position is already substituted, and the C6 position might experience some steric hindrance from the adjacent methoxy group and the N-benzyl substituent. Therefore, the C4 position is a highly probable site for electrophilic attack.

Common electrophilic aromatic substitution reactions that could be applied to this scaffold include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. youtube.comyoutube.com This would likely yield 2-amino-N-[(4-nitro-2-methoxyphenyl)methyl]propanamide.

Halogenation: The incorporation of a halogen (e.g., Br, Cl) using a halogen source and a Lewis acid catalyst. youtube.comoneonta.edu For example, bromination with Br₂ and FeCl₃ would be expected to produce the 4-bromo derivative.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl or alkyl groups, respectively. wikipedia.org However, the primary amine in the molecule could potentially react with the Lewis acid catalyst, requiring a protection strategy for this functional group.

The specific conditions for these reactions would need to be optimized to account for the presence of the other functional groups in the molecule.

Reaction Typical Reagents Expected Major Product(s)
NitrationHNO₃, H₂SO₄2-amino-N-[(4-nitro-2-methoxyphenyl)methyl]propanamide
BrominationBr₂, FeBr₃2-amino-N-[(4-bromo-2-methoxyphenyl)methyl]propanamide
Friedel-Crafts AcylationRCOCl, AlCl₃ (with amine protection)2-amino-N-[(4-acyl-2-methoxyphenyl)methyl]propanamide

Ethereal Cleavage Reactions

The methoxy group on the aromatic ring represents an ether linkage that can be cleaved to yield a phenolic hydroxyl group. This transformation can be a critical step in modifying the compound's properties. The cleavage of aryl methyl ethers is a well-established reaction in organic synthesis. rsc.org

A variety of reagents can be employed for this demethylation, with boron tribromide (BBr₃) being one of the most effective and widely used. nih.govchem-station.com The reaction with BBr₃ is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures. ufp.pt The mechanism involves the formation of an adduct between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. gvsu.educore.ac.ukresearchgate.net

Other reagents capable of cleaving aryl methyl ethers include:

Aluminum chloride (AlCl₃): A strong Lewis acid that can also facilitate demethylation, though its reactivity is generally lower than BBr₃. rsc.orgchem-station.com

Strong protic acids: Reagents like 47% hydrobromic acid (HBr) can cleave ethers at elevated temperatures. chem-station.com

Thiolates: Nucleophilic demethylation can be achieved using alkyl thiols under basic conditions. chem-station.com

The choice of reagent would depend on the compatibility with the other functional groups present in this compound. For instance, the strong acidity of HBr could affect the amide or lead to side reactions.

Reagent Typical Conditions Product
Boron tribromide (BBr₃)Dichloromethane, -78 °C to room temperature2-amino-N-[(2-hydroxyphenyl)methyl]propanamide
Aluminum chloride (AlCl₃)Dichloromethane, heating2-amino-N-[(2-hydroxyphenyl)methyl]propanamide
Hydrobromic acid (HBr)47% aqueous solution, high temperature2-amino-N-[(2-hydroxyphenyl)methyl]propanamide

Development of Novel Derivatization Strategies for the Propanamide Scaffold

The propanamide scaffold of this compound offers several sites for derivatization to create a library of related compounds with potentially diverse properties. The primary amino group and the amide N-H are the most accessible sites for modification.

Derivatization of the Primary Amino Group:

The primary amine is a nucleophilic center and can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form N-acylated derivatives.

Alkylation: Introduction of alkyl groups, though this can be difficult to control and may lead to over-alkylation. Reductive amination with aldehydes or ketones is a more controlled method for introducing substituted alkyl groups.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

These derivatizations are common in medicinal chemistry to modify the physicochemical properties of a lead compound.

Derivatization of the Amide Bond:

The amide bond itself is generally stable. However, the N-H of the amide can be deprotonated with a strong base and subsequently alkylated, although this requires harsh conditions. A more common approach to modify the amide is through its synthesis, by coupling a modified amino acid with the desired amine.

Two-Step Derivatization for Analysis:

For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of amino acid-containing molecules. A common two-step procedure involves:

Esterification: The carboxylic acid precursor to the propanamide is first esterified (e.g., to a methyl ester). nih.gov

Acylation: The amino group is then acylated, for instance, with trifluoroacetic anhydride (TFA) or pentafluoropropionic anhydride (PFPA). nih.govresearchgate.net

While this compound does not have a free carboxylic acid, the primary amine can be readily derivatized using reagents like PFPA. This highlights a general strategy for the chemical modification of the amino functional group within the propanamide scaffold.

Functional Group Derivatization Reaction Reagents Product Type
Primary AmineAcylationAcyl chloride, baseN-Acyl derivative
Primary AmineReductive AminationAldehyde/Ketone, NaBH₃CNN-Alkyl derivative
Primary AmineSulfonylationSulfonyl chloride, baseSulfonamide

Applications of 2 Amino N 2 Methoxyphenyl Methyl Propanamide As a Synthetic Intermediate

Potential Utilization in Stereoselective Organic Synthesis

The inherent chirality of 2-amino-N-[(2-methoxyphenyl)methyl]propanamide, arising from the C-2 of the propanamide backbone, makes it a candidate for use in stereoselective synthesis. Chiral molecules are crucial in the development of pharmaceuticals and agrochemicals, where often only one enantiomer exhibits the desired biological activity.

In a hypothetical scenario, the primary amine of this compound could be utilized as a chiral directing group or as a nucleophile in asymmetric reactions. For instance, it could be acylated or alkylated to introduce new functionalities, with the existing stereocenter influencing the stereochemical outcome of subsequent transformations at or near the newly introduced group. The methoxy-substituted benzyl (B1604629) group could also play a role in influencing the steric environment around the reactive centers, potentially enhancing stereoselectivity in certain reactions.

Hypothetical Role as a Chiral Building Block for Complex Organic Molecules

Chiral building blocks are small, enantiomerically pure molecules that are incorporated into the synthesis of larger, more complex target molecules. nbinno.comenamine.netnbinno.com this compound possesses the key features of a versatile chiral building block. Its bifunctional nature, with both an amine and an amide group, allows for sequential or orthogonal chemical modifications.

For example, the primary amine could be protected, allowing for chemistry to be performed on the amide nitrogen or the aromatic ring. Subsequent deprotection would then reveal the amine for further functionalization. This step-wise approach is fundamental in the total synthesis of complex natural products and medicinally active compounds. The 2-methoxyphenylmethyl moiety could also serve as a handle for further synthetic elaborations or be a key structural component of the final target molecule.

Postulated Role as a Precursor in the Synthesis of Diverse Amide and Amine Compounds

The core structure of this compound makes it a logical precursor for a variety of other amide and amine-containing compounds.

Synthesis of Substituted Amides: The primary amine could undergo acylation with a range of acid chlorides or activated carboxylic acids to yield more complex N-acylated derivatives. researchgate.net This is a common strategy for building peptide-like structures or for introducing specific functionalities to modulate a molecule's properties.

Synthesis of Secondary and Tertiary Amines: The primary amine could also be a substrate for reductive amination with aldehydes or ketones to produce secondary amines. nih.govresearchgate.netmdpi.com Further alkylation could then lead to tertiary amines. These transformations are fundamental in organic synthesis for the creation of a vast array of nitrogen-containing compounds with diverse applications.

Below is a hypothetical reaction scheme illustrating the potential of this compound as a synthetic precursor.

ReactantReagent(s)Product Type
This compoundR-COCl, BaseN-Acyl-2-amino-N-[(2-methoxyphenyl)methyl]propanamide
This compoundR-CHO, NaBH3CNN-Alkyl-2-amino-N-[(2-methoxyphenyl)methyl]propanamide
This compoundR-X (Alkyl Halide), BaseN-Alkyl-2-amino-N-[(2-methoxyphenyl)methyl]propanamide

It is crucial to reiterate that the applications and reaction pathways discussed above are based on established principles of organic chemistry and are hypothetical in the context of the specific compound this compound due to the absence of direct scientific literature. Experimental validation would be necessary to confirm these potential uses.

Q & A

Q. What are the common synthetic routes for 2-amino-N-[(2-methoxyphenyl)methyl]propanamide, and what reagents are critical for its preparation?

The compound is typically synthesized via amide bond formation between 2-methoxybenzylamine and a protected amino acid derivative. A key method involves reacting 2-methoxybenzylamine with 2-aminopropanoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to neutralize HCl byproducts . Reaction optimization requires inert atmospheres and controlled temperatures (0–25°C) to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methoxyphenyl and propanamide moieties. Mass spectrometry (MS) validates molecular weight (e.g., observed m/z ~208.2 for [M+H]⁺). Infrared (IR) spectroscopy identifies amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Q. What solvent systems and reaction conditions favor stability during purification?

Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred due to the compound’s moderate solubility. Chromatographic purification (silica gel, ethyl acetate/hexane eluent) is standard. Acidic/basic degradation studies recommend pH 6–8 for aqueous workups to preserve the amine and amide functionalities .

Q. How can researchers confirm the compound’s purity and identity in interdisciplinary studies?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity. X-ray crystallography (if crystalline) provides definitive structural confirmation, while elemental analysis (C, H, N) validates stoichiometry .

Q. What role does the methoxyphenyl group play in its utility as a building block?

The methoxy group enhances electron-donating effects, stabilizing intermediates in nucleophilic substitutions. This moiety is leveraged in synthesizing derivatives like thioamides or sulfonamides for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing enantiomerically pure forms of this compound?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., palladium/BINAP complexes) can enforce stereocontrol. Kinetic resolution via enzymatic methods (lipases) has also been reported for related propanamides .

Q. What strategies address contradictory data in substitution reactions (e.g., unexpected product ratios)?

Systematic variation of nucleophiles (amines vs. thiols) and reaction conditions (temperature, solvent polarity) can resolve inconsistencies. For example, thiocyanate substitutions favor DMSO at 60°C, while amine substitutions require milder conditions. Control experiments with deuterated solvents help track mechanistic pathways .

Q. How should researchers design SAR studies to explore bioactivity against neurological targets?

Focus on modifying the propanamide backbone (e.g., methyl substituents) and methoxyphenyl position. In vitro assays (e.g., enzyme inhibition of monoamine oxidases) paired with computational docking (AutoDock Vina) identify key binding interactions. Compare IC₅₀ values of derivatives to establish pharmacophore models .

Q. What experimental protocols validate the compound’s role in enzyme inhibition assays?

Use fluorogenic substrates (e.g., Amplex Red for oxidases) in kinetic assays. Pre-incubate the compound with target enzymes (30 min, 37°C) and measure residual activity via spectrophotometry. Dose-response curves (0.1–100 µM) and Lineweaver-Burk plots determine inhibition mechanisms (competitive/non-competitive) .

Q. How can computational modeling predict metabolic pathways or toxicity risks?

Density Functional Theory (DFT) calculations (Gaussian 09) model oxidation sites (e.g., methoxy demethylation). ADMET predictors (SwissADME) assess hepatotoxicity risks based on logP (~1.8) and topological polar surface area (~65 Ų). Cross-validate with in vitro microsomal stability assays .

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